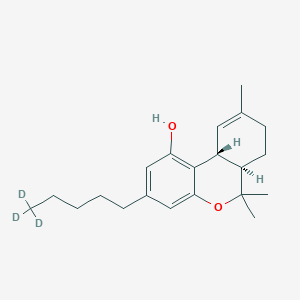
(-)-delta-9-Thc (D3)
描述
Δ9-THC-d3 (CRM) is a certified reference material that is intended for use as an internal standard for the quantification of Δ9-THC by GC- or LC-MS. Δ9-THC is categorized as a cannabinoid. It is psychoactive and has diverse effects on perception, cognition, and pain sensitivity. Δ9-THC-d3 is regulated as a Schedule I compound in the United States. Δ9-THC-d3 (CRM) is provided as a DEA exempt preparation. This product is intended for research and forensic applications.
化学反应分析
Δ9-四氢大麻酚-d3 会经历各种化学反应,包括:
氧化: 此反应涉及向分子中添加氧气,通常使用高锰酸钾或三氧化铬等试剂。 氧化反应的主要产物包括羟基化和羧化衍生物[][1]。
还原: 此反应涉及从分子中去除氧气或向分子中添加氢气。 常用的还原剂包括氢化锂铝和硼氢化钠。 还原反应的主要产物包括脱羟基衍生物[][1]。
取代: 此反应涉及用另一种官能团替换一个官能团。 取代反应中常用的试剂包括卤素和烷基化剂。 取代反应的主要产物包括卤代和烷基化衍生物[][1]。
科学研究应用
Δ9-四氢大麻酚-d3 被广泛应用于科学研究中,包括:
化学: 它被用作内标,用于定量分析各种分析应用中的Δ9-四氢大麻酚,包括气相色谱法和液相色谱-质谱法[][1]。
生物学: 它被用于研究 Δ9-四氢大麻酚在生物系统中的代谢和药代动力学[][1]。
医学: 它被用于临床研究,以研究 Δ9-四氢大麻酚对各种生理过程的影响,包括疼痛感知、认知和食欲调节[][1]。
工业: 它被用于开发和验证分析方法,用于检测和定量各种产品中的 Δ9-四氢大麻酚,包括药品和消费品[][1]。
作用机制
Δ9-四氢大麻酚-d3 通过与体内的内源性大麻素受体相互作用来发挥其作用。 Δ9-四氢大麻酚在这些受体上充当部分激动剂,导致信号通路激活,介导其精神活性作用和生理作用 .
与相似化合物的比较
Δ9-四氢大麻酚-d3 的独特之处在于它是 Δ9-四氢大麻酚的氘代形式,这使其能够用作分析应用中的内标。 相似的化合物包括:
Δ9-四氢大麻酚: 化合物的非氘代形式,它是大麻的主要精神活性成分[][1]。
Δ8-四氢大麻酚: 一种具有略微不同化学结构的类似化合物,也具有精神活性[][1]。
大麻二酚: 大麻中发现的一种非精神活性大麻素,具有各种治疗特性[][1]。
相似化合物的比较
.delta.9-Tetrahydrocannabinol-d3 is unique in that it is a deuterated form of delta-9-tetrahydrocannabinol, which allows for its use as an internal standard in analytical applications. Similar compounds include:
Delta-9-tetrahydrocannabinol: The non-deuterated form of the compound, which is the primary psychoactive component of cannabis[][1].
Delta-8-tetrahydrocannabinol: A similar compound with a slightly different chemical structure, which also has psychoactive properties[][1].
Cannabidiol: A non-psychoactive cannabinoid found in cannabis, which has various therapeutic properties[][1].
属性
IUPAC Name |
(6aR,10aR)-6,6,9-trimethyl-3-(5,5,5-trideuteriopentyl)-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O2/c1-5-6-7-8-15-12-18(22)20-16-11-14(2)9-10-17(16)21(3,4)23-19(20)13-15/h11-13,16-17,22H,5-10H2,1-4H3/t16-,17-/m1/s1/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYQFCXCEBYINGO-MVOYJBSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC(=C2C3C=C(CCC3C(OC2=C1)(C)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])CCCCC1=CC(=C2[C@@H]3C=C(CC[C@H]3C(OC2=C1)(C)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81586-39-2 | |
| Record name | 81586-39-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does using (-)-delta-9-THC (D3) improve the accuracy of THC quantification in the studies?
A1: The use of (-)-delta-9-THC (D3) as an internal standard enhances accuracy by accounting for potential analyte loss during sample preparation steps like extraction and purification. [, ] By comparing the signal ratio of THC to (-)-delta-9-THC (D3) in a sample with a known standard, researchers can more accurately determine the original THC concentration, even if some sample is lost during processing.
Q2: What analytical techniques were employed in conjunction with (-)-delta-9-THC (D3) for cannabinoid analysis?
A2: The research papers utilized sophisticated analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) [] and Ultra-high Performance Liquid Chromatography-Electrospray Tandem Mass Spectrometry (UPLC-MS/MS) [, ] coupled with (-)-delta-9-THC (D3) as an internal standard. These techniques enable the separation, identification, and quantification of cannabinoids, including THC, with high sensitivity and specificity.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[1-[2-Bis(3,5-dimethylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane](/img/structure/B162024.png)
![1-[(Z)-Styryl]-4-chlorobenzene](/img/structure/B162029.png)


![(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]propanoic acid;(2S)-2,6-diaminohexanoic acid](/img/structure/B162036.png)





![(6R)-3-Methyl-6-[(2S)-6-methylhept-5-en-2-yl]cyclohex-2-en-1-one](/img/structure/B162050.png)

